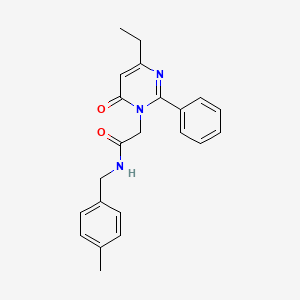

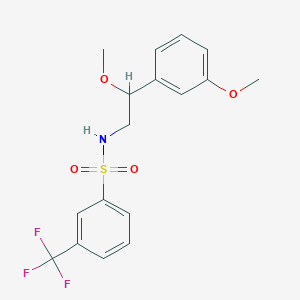

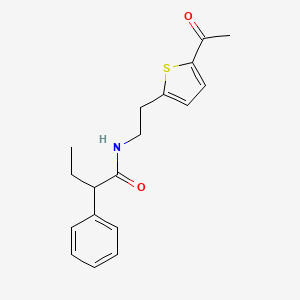

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one, also known as CCHMTP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms and is synthesized through a variety of methods. CCHMTP has a variety of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Saturated Heterocycles

Research demonstrates the preparation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring through reactions involving cyclic amino alcohols. These synthesized compounds, including 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones, showcase the versatility of heterocyclic chemistry in creating complex molecular architectures potentially useful for pharmaceutical applications (H. Kivelä et al., 2003).

Novel Multicomponent Syntheses

A novel multicomponent synthesis approach has been developed to create pyrrolo[3,4-b]pyridin-5-one, starting from simple and readily available inputs. This methodology allows for the efficient preparation of highly functionalized compounds, demonstrating the chemical flexibility of pyrrole derivatives in synthesizing complex molecules (P. Janvier et al., 2002).

Generation of Azomethine Ylides

The heating of α-amino acids with carbonyl compounds has been shown to generate nonstabilized azomethine ylides, leading to the production of various heterocyclic compounds, including pyrrolidines and oxazolidines. This research highlights the potential for generating diverse cyclic structures from simple starting materials (O. Tsuge et al., 1987).

Anionic Cyclization for N,O- and N,S-Enaminals

Anionic cyclization of alk-4-ynals with amino alcohols or amino thiols has been utilized to create bicyclic N,O- and N,S-enaminals. This research showcases a method for constructing complex bicyclic structures, opening pathways for further exploration of their biological activity (V. Gvozdev et al., 2014).

Pyrrolotriazepine Derivatives

The design and synthesis of pyrrolotriazepine derivatives have been explored, including experimental and computational studies to understand their formation mechanisms. Such research is crucial for developing new compounds with potential pharmaceutical applications (Nurettin Menges et al., 2013).

properties

IUPAC Name |

1-cyclohexyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-9-8-19-14(16-9)12-11(18)7-17(13(12)15)10-5-3-2-4-6-10/h8,10,15,18H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTUFMSWMQQKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)C3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

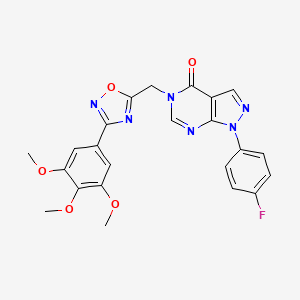

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

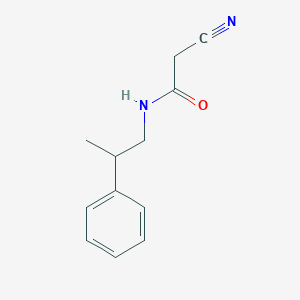

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)

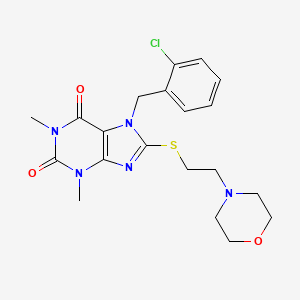

![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)

![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)